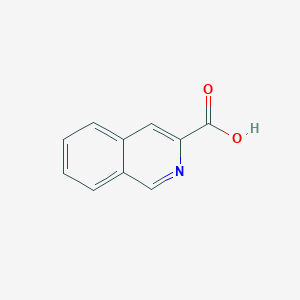

Isoquinoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMMIDQDXZOPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80919666 | |

| Record name | Isoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91544-03-5, 6624-49-3 | |

| Record name | 3-Acetylisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091544035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carboxyisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006624493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isoquinolinecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CARBOXYISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG3LB0ST2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical properties of Isoquinoline-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of Isoquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 6624-49-3). The information herein is curated for researchers, scientists, and professionals in drug development who utilize this compound as a synthetic intermediate, particularly in the design of novel therapeutic agents.[1] This document summarizes key quantitative data, outlines general experimental protocols for property determination, and presents a logical workflow for its application in research.

Chemical Identity and Structure

This compound is an organic compound featuring an isoquinoline core substituted with a carboxylic acid group at the 3-position. Its structure is fundamental to its chemical reactivity and biological potential.

-

IUPAC Name: this compound[2]

-

Synonyms: 3-Carboxyisoquinoline, 3-Isoquinaldic Acid, NSC 53385[1][3]

-

Appearance: Off-white to light yellow crystalline solid.[1][7]

Physicochemical Data Summary

The following tables provide a consolidated summary of the key physicochemical properties of this compound. It is important to note that several of these values are predicted through computational models and should be confirmed by experimental data where critical.

Table 1: Core Physical and Chemical Properties

| Property | Value | Source(s) |

| Melting Point | 166-167 °C | [3][4][5] |

| Boiling Point | 366.4 °C at 760 mmHg (Predicted) | [3][4][7] |

| Density | 1.339 g/cm³ (Predicted) | [3][7] |

| pKa | 1.20 ± 0.30 (Predicted) | [3][7] |

| logP (Octanol/Water) | 1.13 | [4] |

| Flash Point | 175.4 °C | [3][4] |

| Vapor Pressure | 5.15 x 10⁻⁶ mmHg at 25°C | [3] |

Table 2: Solubility Data

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | 20 mg/mL | [1][7] |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [1][7] |

| Ethanol | 5 mg/mL | [1][7] |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1][7] |

Experimental Protocols for Property Determination

While specific experimental documentation for the determination of all listed properties for this compound is not publicly detailed, the following outlines standard laboratory protocols for measuring these key physicochemical parameters.

Melting Point Determination

The melting point of a crystalline solid like this compound is a sharp, well-defined temperature at which it transitions from solid to liquid.[8]

-

Methodology: A small, dry sample of the compound is packed into a capillary tube and placed in a melting point apparatus (such as a Vernier Melt Station or similar device).[8] The sample is heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Boiling Point Determination

The boiling point is determined for liquids and is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8] For a high-boiling point solid like this compound, this value is often determined under vacuum and extrapolated or, more commonly, predicted computationally.

-

Methodology (Simple Distillation): The compound is heated in a round-bottom flask connected to a distillation apparatus. A thermometer is placed so that its bulb is just below the side arm of the flask to accurately measure the temperature of the vapor as it passes into the condenser.[8] The temperature at which the vapor temperature stabilizes during distillation is recorded as the boiling point.[8]

Solubility Assessment

Solubility is determined by adding a known amount of the solute (this compound) to a known volume of a specific solvent at a given temperature.

-

Methodology: A saturated solution is prepared by adding an excess of the compound to the solvent. The mixture is agitated for a prolonged period to ensure equilibrium is reached. The solution is then filtered to remove undissolved solid. A known volume of the clear, saturated solution is then taken, the solvent is evaporated, and the mass of the remaining dissolved solid is measured. This allows for the calculation of solubility in terms of mg/mL or other concentration units.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (Kow or P) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic behavior.[9]

-

Methodology (Shake-Flask Method): A known mass of the compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken vigorously to allow the compound to partition between the two immiscible layers until equilibrium is reached. The two phases are then separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Application in Drug Discovery: A Workflow

This compound serves as a valuable building block or synthetic intermediate in medicinal chemistry, particularly in the development of novel anti-tumor agents.[1] The following diagram illustrates a typical workflow from initial characterization to lead compound development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C10H7NO2 | CID 124656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 6624-49-3,this compound | lookchem [lookchem.com]

- 4. This compound | CAS#:6624-49-3 | Chemsrc [chemsrc.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. scbt.com [scbt.com]

- 7. This compound CAS#: 6624-49-3 [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of Isoquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for isoquinoline-3-carboxylic acid, a significant synthetic intermediate in the development of novel therapeutic agents. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for ease of comparison. Furthermore, it outlines detailed experimental protocols for acquiring such data and includes a workflow diagram for the spectroscopic analysis of chemical compounds.

Spectral Data Summary

The following tables summarize the anticipated quantitative data for this compound (CAS No: 6624-49-3; Molecular Formula: C₁₀H₇NO₂; Molecular Weight: 173.17 g/mol ).

Table 1: ¹H NMR Spectral Data (Estimated)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~9.3 | s | - | H1 |

| ~8.5 | s | - | H4 |

| ~8.2 | d | ~8.0 | H5 |

| ~8.0 | d | ~8.0 | H8 |

| ~7.8 | t | ~7.5 | H7 |

| ~7.7 | t | ~7.5 | H6 |

| ~13.5 | br s | - | COOH |

Note: Specific chemical shifts and coupling constants are estimated based on data for isoquinoline and related structures. Actual experimental values may vary.

Table 2: ¹³C NMR Spectral Data (Estimated)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O |

| ~153 | C1 |

| ~145 | C3 |

| ~137 | C8a |

| ~131 | C7 |

| ~130 | C5 |

| ~129 | C4a |

| ~128 | C6 |

| ~127 | C8 |

| ~122 | C4 |

Note: These are predicted chemical shifts. Actual experimental values may differ.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1620, ~1580, ~1470 | Medium-Strong | C=C and C=N stretching (Aromatic rings) |

| ~1300 | Medium | C-O stretch (Carboxylic Acid) |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

| ~850-700 | Strong | C-H bending (out-of-plane) |

Source: Adapted from typical values for aromatic carboxylic acids and isoquinoline derivatives.[1]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 173 | High | [M]⁺ (Molecular Ion) |

| 156 | Moderate | [M-OH]⁺ |

| 128 | High | [M-COOH]⁺ |

| 101 | Moderate | [C₇H₅N]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: The spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard acquisition includes a 90° pulse and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Attenuated Total Reflectance (ATR) FT-IR Protocol:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal surface.

-

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The acquired sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

-

2.3 Mass Spectrometry (MS)

-

Electron Ionization (EI) Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Ionization: Volatilize the sample by heating the probe. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

In-Depth Technical Guide: Isoquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid isoquinoline scaffold serves as a valuable pharmacophore for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known properties of this compound, outlines general experimental procedures for its structural elucidation, and explores potential biological signaling pathways that may be modulated by this class of compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and in the design of further experimental studies.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NO₂ | [1] |

| Molecular Weight | 173.17 g/mol | [1] |

| CAS Number | 6624-49-3 | [2] |

| Melting Point | 166-167 °C | [2] |

| Appearance | Off-white to light yellow crystalline solid | [2] |

| Solubility | Soluble in DMF, DMSO, and Ethanol | [3] |

Crystal Structure and Experimental Protocols

As of the latest literature review, the specific single-crystal X-ray diffraction data for this compound, including unit cell parameters and space group, is not publicly available in crystallographic databases. However, the determination of its crystal structure would follow a well-established experimental workflow.

General Experimental Workflow for Crystal Structure Determination```dot

It is important to note that while some isoquinoline derivatives have been shown to inhibit the NF-κB pathway, the specific effect of this compound on this pathway has not been definitively established and warrants further investigation.

This compound represents a promising scaffold for the development of novel therapeutic agents. While its detailed crystal structure remains to be elucidated, established crystallographic techniques provide a clear path for its determination. The potential for this class of molecules to interact with critical signaling pathways, such as NF-κB, underscores the need for further biological evaluation to unlock its full therapeutic potential. This guide provides a foundational understanding for researchers and scientists to build upon in their exploration of this compound and its derivatives.

References

- 1. This compound | C10H7NO2 | CID 124656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 6624-49-3 [m.chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Isoquinoline-3-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of isoquinoline-3-carboxylic acid in organic solvents. Due to the limited availability of peer-reviewed data specifically for this compound, this document focuses on presenting available data alongside detailed, adaptable experimental protocols to enable researchers to perform thorough solubility and stability assessments.

Executive Summary

This compound is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Understanding its solubility and stability in organic solvents is critical for its application in drug discovery, formulation development, and chemical synthesis. This guide consolidates the known solubility data for this compound and provides robust experimental protocols for determining its solubility profile and degradation kinetics in various organic solvents. The methodologies outlined herein are based on established practices in the pharmaceutical industry for characterizing drug-like molecules.

Solubility of this compound

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and utility in various applications. Currently, publicly available quantitative solubility data for this compound in organic solvents is limited.

Available Solubility Data

The following table summarizes the available, non-peer-reviewed solubility data for this compound. It is important to note that the experimental conditions, such as temperature, were not specified in the source.[1]

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 20 |

| Dimethyl sulfoxide (DMSO) | 20 |

| Ethanol | 5 |

| DMF:PBS (pH 7.2) (1:1) | 0.5 |

The parent compound, isoquinoline, is known to dissolve well in common organic solvents such as ethanol, acetone, diethyl ether, and chloroform.[2] However, the presence of the carboxylic acid group in this compound is expected to significantly influence its solubility profile.

Experimental Protocol for Determining Thermodynamic (Equilibrium) Solubility

This protocol describes the shake-flask method, a gold-standard technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a range of organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, tetrahydrofuran)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) for HPLC calibration.

-

Create a calibration curve by preparing a series of dilutions from the stock solution and injecting them into the HPLC.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1 mL) of the desired organic solvent. The excess solid should be clearly visible.

-

Prepare samples in triplicate for each solvent.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure saturation is reached.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter into a clean vial.

-

Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

-

-

Quantification:

-

Analyze the diluted samples by HPLC.

-

Determine the concentration of this compound in the diluted samples using the calibration curve.

-

Calculate the original solubility in the organic solvent, accounting for the dilution factor.

-

Stability of this compound

The chemical stability of this compound in organic solvents is a critical factor for its storage, handling, and formulation. Forced degradation studies are essential to identify potential degradation pathways and products.

Forced Degradation Studies

Forced degradation, or stress testing, is designed to accelerate the degradation of a compound to predict its long-term stability and to develop stability-indicating analytical methods.[3][4][5]

Objective: To investigate the degradation of this compound under various stress conditions in a selected organic solvent.

General Procedure:

-

Prepare a solution of this compound in a relevant organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Expose the solution to the stress conditions outlined below.

-

At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples by a stability-indicating HPLC method and compare them to an unstressed control solution.

Stress Conditions:

-

Acidic Hydrolysis: Add an equal volume of 0.1 M hydrochloric acid (in the selected organic solvent if possible, or in water if the compound is soluble) to the sample solution. Incubate at elevated temperatures (e.g., 60 °C).

-

Basic Hydrolysis: Add an equal volume of 0.1 M sodium hydroxide (in the selected organic solvent or water) to the sample solution. Incubate at room temperature and/or elevated temperatures (e.g., 60 °C).

-

Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) to the sample solution. Keep at room temperature and protect from light.

-

Thermal Degradation: Store the sample solution at elevated temperatures (e.g., 60-80 °C) in the dark.

-

Photolytic Degradation: Expose the sample solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

Experimental Protocol for a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active compound due to degradation.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

-

HPLC System: A system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at the λmax of this compound and also scan a range (e.g., 200-400 nm) with the PDA detector to identify degradation products with different UV spectra.

-

Injection Volume: 10 µL.

Method Development and Validation:

-

Specificity: Analyze the samples from the forced degradation studies. The method is considered specific if it can resolve the peak for this compound from all degradation product peaks. Peak purity analysis using a PDA detector can support this.

-

Linearity: Demonstrate a linear relationship between the peak area and the concentration of this compound over a defined range.

-

Accuracy: Determine the recovery of the compound in spiked samples.

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the compound that can be reliably detected and quantified.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation Stability Study.

Conclusion

This technical guide provides the available data on the solubility of this compound in organic solvents and outlines detailed experimental protocols for its comprehensive characterization. For researchers and drug development professionals, following these established methodologies will enable the generation of robust solubility and stability data. This information is crucial for making informed decisions in formulation development, process chemistry, and for regulatory submissions. The provided workflows offer a clear roadmap for these essential experimental investigations.

References

Unraveling the Biological Role of Isoquinoline-3-carboxylic Acid: A Survey of Current Knowledge

While a comprehensive, in-depth technical guide on the specific mechanism of action of isoquinoline-3-carboxylic acid in biological systems remains to be fully elucidated in publicly available scientific literature, existing research points to its significance as a structural motif and a synthetic precursor for developing novel therapeutic agents. This document synthesizes the current understanding of this compound and the broader class of isoquinoline alkaloids, highlighting their therapeutic potential and known biological interactions.

This compound is recognized primarily as a synthetic intermediate in the design and synthesis of new antitumor compounds.[1][2] Its core structure serves as a scaffold for the creation of more complex molecules with potential therapeutic value. While direct, extensive studies on the mechanism of action of this compound itself are limited, the broader family of isoquinoline alkaloids, to which it belongs, exhibits a wide range of biological activities.[3]

The Broader Context: Biological Activity of Isoquinoline Alkaloids

Isoquinoline alkaloids are a large and diverse group of naturally occurring compounds that have garnered significant attention for their pharmacological properties.[3] Research has demonstrated their involvement in various cellular processes, including:

-

Antitumor Activity: Many isoquinoline alkaloids have shown promise as anticancer agents.[3] Their mechanisms often involve the modulation of key signaling pathways that control cell proliferation and survival.

-

Antiviral Effects: Certain isoquinoline alkaloids have been investigated for their ability to combat viral infections.[4] Their mode of action can include interference with viral entry, replication, and propagation by modulating host cell signaling pathways such as NF-κB and MEK/ERK.[4]

-

Antibacterial Properties: The isoquinoline scaffold is also a feature in compounds with antibacterial activity, targeting essential bacterial processes.[5]

Signaling Pathways and Molecular Targets of Related Compounds

While specific signaling pathways for this compound are not detailed, studies on structurally related quinoline-3-carboxylic acid derivatives have identified them as inhibitors of protein kinase CK2 .[6][7][8][9][10] CK2 is a crucial enzyme involved in cell growth, proliferation, and survival, and its inhibition is a target for cancer therapy. This suggests that the broader quinoline/isoquinoline carboxylic acid scaffold has the potential to interact with key cellular kinases.

This compound as a Pharmacophore

The utility of this compound as a pharmacophore is exemplified in the design of novel antitumor leads. One study describes the synthesis of a compound where two this compound moieties are conjugated with a benzoic acid. This molecule demonstrated significant anti-tumor activity with low systemic toxicity in preclinical models, underscoring the importance of this structural unit in drug design.[2]

Future Directions

The current body of research establishes this compound as a valuable building block in medicinal chemistry. However, a clear and detailed understanding of its intrinsic biological activity and specific molecular targets is an area ripe for further investigation. Future studies could focus on:

-

Screening this compound against a panel of kinases and other enzymes to identify direct molecular targets.

-

Elucidating its effects on major signaling pathways involved in cell fate and function.

-

Investigating its potential as a standalone therapeutic agent or as a lead compound for further optimization.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Design, synthesis, and testing of an isoquinoline-3-carboxylic-based novel anti-tumor lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

Natural sources and isolation of isoquinoline alkaloids

An In-depth Technical Guide to the Natural Sources and Isolation of Isoquinoline Alkaloids

Introduction

Isoquinoline alkaloids are a vast and structurally diverse class of nitrogen-containing natural products, with approximately 2,500 known compounds.[1] Primarily synthesized by plants, they are derived chemically from the isoquinoline nucleus.[1] This group is responsible for the potent pharmacological activities of many medicinal plants and includes well-known compounds such as morphine, codeine, berberine, and papaverine.[1] Based on their chemical structures, they are classified into various subgroups, including benzylisoquinolines, aporphines, protoberberines, and morphinans.[2] Given their wide range of biological activities—including analgesic, anticancer, antimicrobial, and anti-inflammatory properties—isoquinoline alkaloids are of significant interest to researchers, scientists, and drug development professionals.[2][3][4] This technical guide provides a comprehensive overview of their primary natural sources, detailed protocols for their isolation, and quantitative data to support research and development efforts.

Natural Sources of Isoquinoline Alkaloids

Isoquinoline alkaloids are predominantly found in a select number of plant families.[1] The most prominent of these are the Papaveraceae (Poppy family), Berberidaceae (Barberry family), Menispermaceae (Moonseed family), and Ranunculaceae (Buttercup family).[1][5] The distribution of these alkaloids is often specific to the genus and even the plant part, such as the root, rhizome, latex, or bark.[1][6]

Table 1: Prominent Plant Families and Species as Natural Sources of Isoquinoline Alkaloids

| Plant Family | Genus | Species | Plant Part(s) | Major Isoquinoline Alkaloids |

| Papaveraceae | Papaver | Papaver somniferum (Opium Poppy) | Latex, Capsules | Morphine, Codeine, Thebaine, Papaverine, Noscapine[1][7][8] |

| Chelidonium | Chelidonium majus (Greater Celandine) | Latex, Whole Plant | Berberine, Coptisine, Sanguinarine[1][9] | |

| Macleaya | Macleaya cordata | Whole Plant | Sanguinarine, Chelerythrine[10] | |

| Corydalis | Corydalis yanhusuo, C. ternata | Tubers | Isocorydine, Glaucine, Coptisine, Palmatine, Berberine[4][11] | |

| Berberidaceae | Berberis | Berberis vulgaris (Common Barberry) | Root Bark, Stems | Berberine, Palmatine, Berbamine, Jatrorrhizine[1][6][12] |

| Coptis | Coptis chinensis (Chinese Goldthread) | Rhizomes | Berberine, Palmatine, Coptisine, Jatrorrhizine[2][13] | |

| Hydrastis | Hydrastis canadensis (Goldenseal) | Rhizomes | Berberine, Hydrastine[2] | |

| Menispermaceae | Menispermum | Menispermum dauricum | Roots | Various Isoquinolines[14] |

| Tinospora | Tinospora cordifolia | Stem | Palmatine, Jatrorrhizine | |

| Stephania | Stephania cepharantha | Tubers | Cepharanthine (Bisbenzylisoquinoline) | |

| Ranunculaceae | Thalictrum | Thalictrum foetidum | Roots | Magnoflorine[15] |

| Glaucium | Glaucium flavum (Yellow Horned Poppy) | Whole Plant | Glaucine |

Isolation and Purification Methodologies

The isolation of isoquinoline alkaloids from plant matrices is a multi-step process that leverages their unique physicochemical properties, particularly their basicity. The general workflow involves extraction from the plant material, purification to separate alkaloids from other phytochemicals, and finally, fractionation to isolate individual compounds.

Caption: General workflow for the isolation of isoquinoline alkaloids.

Key Experimental Protocols

Protocol 1: General Acid-Base Extraction

This method is a cornerstone of alkaloid isolation, exploiting the ability of the basic nitrogen atom in alkaloids to form water-soluble salts in acidic conditions and revert to water-insoluble free bases in alkaline conditions.[16][17][18]

-

Extraction: Macerate or percolate the dried, powdered plant material with a suitable solvent, typically methanol or ethanol. Alternatively, an acidified aqueous solution (e.g., 0.1-1% HCl or H₂SO₄) can be used to directly extract the alkaloids as salts.[17][19]

-

Concentration: Evaporate the solvent from the resulting extract under reduced pressure to obtain a concentrated crude extract.

-

Acidification & Defatting: Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl). This converts the alkaloids into their hydrochloride salts, rendering them soluble in the aqueous phase. Wash this acidic solution with a non-polar solvent (e.g., hexane or dichloromethane) to remove pigments, fats, and other neutral or acidic lipophilic compounds.[20]

-

Basification: Carefully add a base (e.g., ammonium hydroxide or sodium carbonate) to the washed aqueous phase to increase the pH (typically to pH 9-11). This deprotonates the alkaloid salts, converting them back to their free base form, which will often precipitate out of the solution.[20]

-

Final Extraction: Extract the basified aqueous solution with an immiscible organic solvent such as chloroform or dichloromethane. The free base alkaloids will partition into the organic layer.

-

Drying and Concentration: Collect the organic layers, dry them over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to yield a crude alkaloid mixture. This mixture can then be subjected to chromatographic purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Morphine from Papaver somniferum

This protocol is an optimized method for extracting morphine from poppy capsules, demonstrating the use of physical assistance to enhance efficiency.[21]

-

Plant Material: Dried capsules of Papaver somniferum are ground to a fine powder (80–100 mesh).[21]

-

Reagents: Sodium hydroxide (NaOH), hydrochloric acid (HCl), HPLC-grade water.

-

Optimized Extraction Conditions: [21]

-

Solvent-to-Solid Ratio: 19.99 mL solvent per 500 mg of powdered sample.

-

pH: 1.10 (adjusted with HCl).

-

Extraction Time: 59.94 minutes.

-

Temperature: 42.36°C.

-

-

Procedure:

-

Weigh 500 mg of the powdered poppy capsule sample into an extraction vessel.

-

Add 19.99 mL of water and adjust the pH to 1.10 using HCl.

-

Place the vessel in an ultrasonic bath and sonicate for 59.94 minutes at a controlled temperature of 42.36°C.

-

After extraction, centrifuge the mixture to separate the solid residue.

-

Filter the supernatant through a 0.45 μm membrane filter.

-

The resulting filtrate is ready for quantitative analysis by HPLC.

-

Protocol 3: "Green" Solvent Extraction of Alkaloids from Coptis chinensis

This protocol highlights the use of environmentally friendly solvents to extract protoberberine-type alkaloids.[22][23]

-

Plant Material: Dried rhizomes of Coptis chinensis.

-

Solvents: Aqueous solutions of organic acids (e.g., lactic acid, malic acid, pyruvic acid).[22]

-

Optimized Conditions (Example with Pyruvic Acid): [22][23]

-

Solvent: 88.0% (w/w) aqueous pyruvic acid.

-

Liquid-to-Solid Ratio: 30.0 mL/g.

-

Temperature: 75.0°C.

-

Method: Ultrasound-assisted extraction.

-

-

Procedure:

-

Combine the powdered C. chinensis rhizomes with the 88% pyruvic acid solution at a ratio of 30.0 mL per gram of plant material.

-

Perform ultrasound-assisted extraction at 75.0°C for a predetermined optimal time (e.g., 30 minutes).

-

Separate the extract from the solid residue by centrifugation or filtration.

-

The extract can be further purified, for instance, by using macroporous resins to recover the alkaloids from the acidic solution. Recovery rates of over 89% have been achieved with this method.[22]

-

Purification and Fractionation

Following initial extraction, the crude alkaloid mixture requires further separation. Modern chromatographic techniques are indispensable for isolating pure compounds.

-

Column Chromatography (CC): Often the first step in fractionation, using stationary phases like silica gel or alumina with a gradient of organic solvents.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for both analytical quantification and preparative isolation. Reversed-phase C18 columns are commonly employed.[11]

-

Centrifugal Partition Chromatography (CPC): A support-free liquid-liquid chromatography technique that is highly effective for purifying natural products like isoquinoline alkaloids from Coptis chinensis, as it avoids irreversible adsorption of the target compounds onto a solid support.[13]

Quantitative Data on Isoquinoline Alkaloids

The concentration of isoquinoline alkaloids varies significantly depending on the plant species, the specific organ, geographical location, and harvesting time. The choice of extraction methodology also profoundly impacts the final yield.

Table 2: Quantitative Yields of Selected Isoquinoline Alkaloids

| Alkaloid | Plant Species | Plant Part | Extraction/Analysis Method | Reported Yield/Content | Reference |

| Morphine | Papaver somniferum | Capsules | Ultrasound-Assisted Extraction (UAE) / HPLC | 3.38 mg / 500 mg sample | [21] |

| Thebaine | Papaver bracteatum | Capsules, Stems, Roots | Alkaline/Acidic Extraction / IMS & HPLC | Highest concentration among tested Papaver species | [24] |

| Berberine | Berberis species | Root | HPLC | 90.7 - 101.7 mg / 100 g (dry weight) | [11] |

| Berberine | Coptis chinensis | Rhizomes | UAE with Organic Solvents | 15.2 - 45.4 mg / g (dry weight) | [25][26] |

| Palmatine | Coptis chinensis | Rhizomes | UAE with Organic Solvents | 3.7 - 7.8 mg / g (dry weight) | [25] |

| Coptisine | Coptis chinensis | Rhizomes | UAE with Organic Solvents | 3.0 - 7.8 mg / g (dry weight) | [25] |

| Total Alkaloids | Coptis chinensis | Rhizomes | UAE with 88% Pyruvic Acid | 146.3 ± 0.4 mg / g (dry weight) | [22][23] |

| Protopine | Lamprocapnos spectabilis | Root | HPLC-DAD | 3.350 mg / g (dry plant material) | [15] |

Biological Activity and Therapeutic Relevance

The extensive research into isoquinoline alkaloids is driven by their potent and diverse biological activities. These compounds interact with numerous cellular targets, making them valuable leads for drug development.

Caption: Interaction of isoquinoline alkaloids with biological targets.

-

Anticancer Activity: Many isoquinoline alkaloids, particularly berberine and sanguinarine, exhibit potent antitumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing metastasis.[2]

-

Antimicrobial and Antiviral Effects: Berberine has demonstrated broad-spectrum activity against bacteria and fungi.[2] It can also inhibit the replication of various viruses, including HSV and HIV, partly by inhibiting reverse transcriptase activity.[2]

-

Analgesic and Neurological Effects: The opium alkaloids morphine and codeine are powerful analgesics that act on opioid receptors in the central nervous system.[1][7] Other alkaloids, like palmatine, show neuroprotective properties.[27]

-

Anti-inflammatory Activity: Compounds like berberine and norisoboldine have significant anti-inflammatory effects, targeting various mechanisms involved in the inflammatory response.[2]

The isoquinoline alkaloids represent a chemically rich and pharmacologically vital group of natural products. Found predominantly in families like Papaveraceae and Berberidaceae, these compounds have been the focus of intense scientific study, leading to the development of powerful medicines. The successful isolation of these alkaloids hinges on a systematic application of chemical principles, primarily acid-base extraction, followed by advanced chromatographic purification. As detailed in this guide, optimizing extraction parameters and exploring novel, greener solvents are key areas of ongoing research. For professionals in drug discovery and development, a thorough understanding of the natural sources and isolation techniques for isoquinoline alkaloids is fundamental to harnessing their immense therapeutic potential.

References

- 1. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 3. Recent Advances in Alkaloids from Papaveraceae in China: Structural Characteristics and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caringsunshine.com [caringsunshine.com]

- 5. benchchem.com [benchchem.com]

- 6. Berbanine: a new isoquinoline-isoquinolone alkaloid from Berberis vulgaris (Berberidaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. museum.dea.gov [museum.dea.gov]

- 8. Papaver Plants: Current Insights on Phytochemical and Nutritional Composition Along with Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on Coptisine as a Potential Therapeutic Candidate against Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isoquinoline and isoindole alkaloids from Menispermum dauricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity [mdpi.com]

- 16. alkaloids and extraction of alkaloids | PPTX [slideshare.net]

- 17. jocpr.com [jocpr.com]

- 18. reddit.com [reddit.com]

- 19. researchgate.net [researchgate.net]

- 20. Sciencemadness Discussion Board - Questions regarding Alkaloid / Acid-Base Extractions - Powered by XMB 1.9.11 [sciencemadness.org]

- 21. Optimization of Ultrasound-Assisted Extraction of Morphine from Capsules of Papaver somniferum by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [PDF] Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents | Semantic Scholar [semanticscholar.org]

- 24. Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

The intricate biosynthetic pathway of the isoquinoline ring: A technical guide for researchers

An in-depth exploration of the enzymatic cascade responsible for the formation of the core isoquinoline scaffold in a diverse array of natural products, this guide serves as a vital resource for researchers, scientists, and professionals in drug development. Isoquinoline alkaloids, a prominent class of plant secondary metabolites, exhibit a wide spectrum of pharmacological activities, making their biosynthetic pathways a subject of intense research.

The biosynthesis of the isoquinoline ring is a multi-step enzymatic process that begins with the aromatic amino acid L-tyrosine. Through a series of elegant and stereospecific reactions, plant enzymes construct the characteristic bicyclic isoquinoline core, which is then further elaborated to generate the vast diversity of over 2,500 known isoquinoline alkaloids. This guide will delve into the core biosynthetic pathway, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the involved processes.

The Core Biosynthetic Pathway: From Tyrosine to (S)-Reticuline

The journey from L-tyrosine to the central intermediate (S)-reticuline is a well-established pathway that serves as the common trunk from which numerous branches of isoquinoline alkaloid biosynthesis emerge. This pathway involves a series of enzymatic conversions, each catalyzed by a specific and often highly regulated enzyme.

The initial steps involve the conversion of L-tyrosine to two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[1][2] L-tyrosine can be hydroxylated to L-DOPA, which is then decarboxylated by DOPA decarboxylase to form dopamine.[3] Alternatively, L-tyrosine can be decarboxylated by tyrosine decarboxylase (TYDC) to produce tyramine, which is subsequently hydroxylated to dopamine.[4] Concurrently, L-tyrosine is converted to 4-HPAA.

The pivotal step in the formation of the isoquinoline ring is the Pictet-Spengler condensation of dopamine and 4-HPAA, catalyzed by the enzyme (S)-norcoclaurine synthase (NCS).[5][6][7] This reaction stereospecifically forms the first benzylisoquinoline alkaloid, (S)-norcoclaurine, the central precursor to all other members of this extensive family of natural products.[6]

Following its formation, (S)-norcoclaurine undergoes a series of modifications to yield the crucial branch-point intermediate, (S)-reticuline. This involves two O-methylations and one N-methylation. First, norcoclaurine 6-O-methyltransferase (6OMT) methylates the 6-hydroxyl group of (S)-norcoclaurine to produce (S)-coclaurine.[8] Subsequently, coclaurine N-methyltransferase (CNMT) adds a methyl group to the nitrogen atom to yield N-methylcoclaurine. The final step to (S)-reticuline is catalyzed by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT), which methylates the 4'-hydroxyl group.[5] From (S)-reticuline, diverse enzymatic pathways lead to the synthesis of a vast array of complex isoquinoline alkaloids, including morphine, codeine, berberine, and sanguinarine.[2]

Quantitative Data on Key Biosynthetic Enzymes

The efficiency and regulation of the isoquinoline biosynthetic pathway are governed by the kinetic properties of its constituent enzymes. Understanding these parameters is crucial for metabolic engineering efforts aimed at enhancing the production of valuable alkaloids. The following table summarizes key quantitative data for several enzymes in the core pathway.

| Enzyme | Substrate(s) | Km (µM) | Vmax (µM min⁻¹) | kcat (s⁻¹) | kcat/Km (s⁻¹·mM⁻¹) | Hill Coefficient | Source Organism | Reference |

| Tyrosine Decarboxylase (RgTyDC2) | L-Tyrosine | 249.7 ± 17.11 | 6.424 ± 0.1312 | - | - | - | Rehmannia glutinosa | [4] |

| L-DOPA | 273.8 ± 37.18 | 1.878 ± 0.0776 | - | - | - | Rehmannia glutinosa | [4] | |

| Norcoclaurine Synthase (NCS) | 4-Hydroxyphenylacetaldehyde (4-HPAA) | 335 | - | - | - | - | Thalictrum flavum ssp. glaucum | [9] |

| Dopamine | - | - | - | - | 1.8 | Thalictrum flavum ssp. glaucum | [9] | |

| Berberine Bridge Enzyme (BBE) | (S)-Reticuline | - | - | - | - | - | Eschscholzia californica | [1][10][11] |

Note: The kinetic parameters for Berberine Bridge Enzyme (BBE) are often studied using kinetic isotope effects rather than traditional Michaelis-Menten kinetics due to the complexity of the reaction. The provided references detail these studies.

Experimental Protocols

Reproducible and robust experimental protocols are the cornerstone of biochemical research. This section provides an overview of key methodologies used to study the biosynthesis of the isoquinoline ring.

Enzyme Assay for Norcoclaurine Synthase (NCS)

This protocol is adapted from methodologies used to characterize NCS activity.

Materials:

-

Purified or partially purified NCS enzyme preparation

-

Dopamine hydrochloride

-

4-Hydroxyphenylacetaldehyde (4-HPAA)

-

Potassium phosphate buffer (pH 7.0)

-

Methanol

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, dopamine, and the NCS enzyme solution.

-

Initiate the reaction by adding 4-HPAA.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time period.

-

Stop the reaction by adding an equal volume of cold methanol.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of (S)-norcoclaurine produced. The product can be monitored by UV detection at a wavelength of approximately 280 nm.

-

Calculate the enzyme activity based on the rate of product formation.

Purification of Tyrosine Decarboxylase (TYDC)

This protocol outlines a general strategy for the purification of TYDC from plant sources, which can be adapted based on the specific plant material and available equipment.

Materials:

-

Plant tissue expressing TYDC

-

Extraction buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Ammonium sulfate

-

Chromatography resins (e.g., anion exchange, hydrophobic interaction, gel filtration)

-

FPLC or other chromatography system

Procedure:

-

Homogenize the plant tissue in cold extraction buffer.

-

Clarify the homogenate by centrifugation to remove cell debris.

-

Perform a fractional ammonium sulfate precipitation to enrich for TYDC.

-

Resuspend the protein pellet and dialyze against a suitable buffer.

-

Apply the dialyzed sample to an anion exchange chromatography column and elute with a salt gradient.

-

Pool the active fractions and apply them to a hydrophobic interaction chromatography column.

-

Further purify the active fractions using gel filtration chromatography to separate proteins based on size.

-

Assess the purity of the final enzyme preparation by SDS-PAGE.

Analysis of Isoquinoline Alkaloids by HPLC-MS/MS

This method provides a sensitive and specific means of identifying and quantifying isoquinoline alkaloids in plant extracts.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Sample Extraction: Extract the plant material with a suitable solvent, such as methanol or a methanol/acid mixture.

-

Chromatographic Separation: Inject the filtered extract onto a C18 reversed-phase HPLC column. Elute the alkaloids using a gradient of mobile phases, typically water with a small amount of formic acid and acetonitrile or methanol with formic acid.

-

Mass Spectrometric Detection: Introduce the eluent from the HPLC into the ESI source of the mass spectrometer. Operate the mass spectrometer in positive ion mode.

-

Qualitative Analysis: Perform full-scan MS to obtain the molecular ions of the alkaloids. Use MS/MS to fragment the molecular ions and obtain characteristic fragmentation patterns for structural confirmation.

-

Quantitative Analysis: Use multiple reaction monitoring (MRM) mode for quantification. Select specific precursor-to-product ion transitions for each target alkaloid to ensure high selectivity and sensitivity. Create a calibration curve using authentic standards to determine the concentration of each alkaloid in the sample.[12][13]

Visualizing the Biosynthetic Landscape

Diagrams are invaluable tools for understanding complex biological processes. The following visualizations, created using the DOT language, illustrate the core biosynthetic pathway and a typical experimental workflow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification and Functional Characterization of Tyrosine Decarboxylase from Rehmannia glutinosa [mdpi.com]

- 5. Molecular characterization of the S-adenosyl-L-methionine:3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ‘Dopamine-first’ mechanism enables the rational engineering of the norcoclaurine synthase aldehyde activity profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 11. Isotope effects suggest a stepwise mechanism for Berberine Bridge Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoquinoline-3-carboxylic Acid and its Structural Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isoquinoline-3-carboxylic acid and its structural isomers, focusing on their chemical properties, synthesis, and biological significance. The information is tailored for professionals in the fields of chemical research and pharmaceutical development, with an emphasis on structured data, detailed methodologies, and visual representations of key concepts.

Introduction to Isoquinoline Carboxylic Acids

Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds with a wide array of applications, particularly in the pharmaceutical industry.[1][2] The fusion of a benzene ring to a pyridine ring forms the core isoquinoline structure, which is a key pharmacophore found in numerous naturally occurring alkaloids and synthetic molecules with potent biological activities.[3][4] Among these, isoquinoline carboxylic acids, especially this compound, serve as crucial building blocks and intermediates in the synthesis of novel therapeutic agents.[1][5]

These compounds are structural isomers of quinoline carboxylic acids and have garnered considerable attention for their potential as anti-tumor, antiviral, anti-inflammatory, and enzyme-inhibiting agents.[6][7][8] This guide will delve into the core characteristics of this compound and its primary structural isomer, isoquinoline-1-carboxylic acid, providing a comparative analysis to aid in research and development endeavors.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and its isomers is essential for their application in synthesis and drug design. The position of the carboxylic acid group on the isoquinoline scaffold significantly influences these characteristics.

| Property | This compound | Isoquinoline-1-carboxylic acid |

| CAS Number | 6624-49-3[9][10] | 486-73-7[11] |

| Molecular Formula | C₁₀H₇NO₂[5][9] | C₁₀H₇NO₂[11] |

| Molecular Weight | 173.17 g/mol [5][9] | 173.17 g/mol [11] |

| Melting Point | 166-167°C[5][12] | Not specified |

| Boiling Point | 366.4 °C at 760 mmHg[5][10] | Not specified |

| Density | 1.339 g/cm³[5] | Not specified |

| pKa | 1.20 ± 0.30 (Predicted)[5] | Not specified |

| Solubility | DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 5 mg/ml[12] | Not specified |

| Appearance | Crystalline solid[12] | Not specified |

Synthesis and Chemical Reactions

The synthesis of the isoquinoline core is a well-established area of organic chemistry, with several named reactions providing routes to this scaffold. These methods can be adapted for the synthesis of specific carboxylic acid derivatives.

General Synthetic Strategies

Key synthetic methods for the isoquinoline ring system include:

-

Bischler-Napieralski Synthesis: This involves the cyclization of a β-phenylethylamine amide using a Lewis acid, followed by dehydrogenation to yield the isoquinoline.[13]

-

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline, which can then be oxidized.[13] 1,2,3,4-Tetrahydrothis compound (Tic), a constrained analog of phenylalanine, is a key derivative often synthesized via this route and is a core element in various peptide-based drugs.[14]

-

Pomeranz-Fritsch Reaction: This method provides a direct route to isoquinolines and is considered an efficient synthesis strategy.[15]

The following diagram illustrates a generalized workflow for the synthesis of isoquinoline carboxylic acid derivatives, starting from common precursors.

Caption: Generalized synthetic workflow for isoquinoline carboxylic acids.

Key Chemical Reactions

Isoquinoline carboxylic acids undergo reactions typical of both the isoquinoline ring and the carboxylic acid group.

-

Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives using various reducing agents.[13]

-

Oxidation: Vigorous oxidation can lead to ring cleavage.[13]

-

Esterification/Amidation: The carboxylic acid group can be readily converted to esters or amides, which is a common strategy for creating libraries of derivatives for structure-activity relationship (SAR) studies.

Biological Activities and Therapeutic Potential

Isoquinoline derivatives are a cornerstone of natural product chemistry and drug discovery, exhibiting a broad spectrum of biological activities.[3]

Anti-tumor Activity

Derivatives of both this compound and its structural isomer, quinoline-3-carboxylic acid, have been investigated as potential anti-cancer agents.

-

A novel compound comprising two this compound moieties conjugated via a linker was synthesized and showed high therapeutic efficacy and low systemic toxicity in in-vivo anti-tumor evaluations.[6] This suggests that using multiple this compound pharmacophores within a single molecule could be a promising strategy for designing anti-tumor drugs.[6]

-

Studies on quinoline-3-carboxylic acid derivatives have demonstrated their potential as antiproliferative agents.[16] For instance, certain derivatives exhibited significant growth inhibition against mammary (MCF7) and cervical (HeLa) cancer cell lines.[8]

Enzyme Inhibition

The rigid isoquinoline scaffold is well-suited for binding to the active sites of enzymes, making its derivatives promising candidates for enzyme inhibitors.

-

Derivatives of the related quinoline-3-carboxylic acid have been identified as potent inhibitors of protein kinase CK2, with some compounds showing IC₅₀ values in the submicromolar range (0.65 to 18.2 μM).[17][18] This highlights the potential of this chemical class in developing targeted cancer therapies, as CK2 is a key enzyme in cell growth and proliferation.[18]

The diagram below illustrates the general principle of enzyme inhibition by these compounds.

Caption: Logical flow of enzyme inhibition by isoquinoline derivatives.

Antiviral and Anti-inflammatory Activities

Isoquinoline alkaloids have been documented to possess a range of biological activities, including antiviral and anti-inflammatory effects.[7]

-

Antiviral: Some isoquinoline alkaloids have shown activity against various viruses, including HSV and HIV.[7]

-

Anti-inflammatory: Quinoline-3-carboxylic acid has demonstrated appreciable anti-inflammatory properties in lipopolysaccharide (LPS)-induced inflammation models in macrophages.[8]

Comparative Analysis of Structural Isomers

The positioning of the carboxylic acid group dramatically influences the molecule's electronic properties, steric hindrance, and potential for hydrogen bonding, which in turn affects its biological activity and physical properties.

Caption: Comparison of isoquinoline-1 and -3-carboxylic acid isomers.

While detailed comparative studies are limited in the provided search results, a comparative investigation using experimental (FT-IR, FT-Raman, FT-NMR) and theoretical (DFT) techniques has been performed on isoquinoline-1-carboxylic acid and this compound, indicating distinct conformational, vibrational, and reactivity properties.[19] This underscores the importance of isomeric purity in research and development, as different isomers may possess unique biological profiles.

Experimental Protocols

Detailed, step-by-step experimental protocols are often proprietary or specific to a particular publication. However, based on the literature, a general methodology for key experiments can be outlined.

General Protocol for Synthesis of 2-Chloroquinoline-3-carboxylic Acid Derivatives

This protocol is adapted from methodologies described for the synthesis of quinoline-based inhibitors.[20]

-

Starting Material: Begin with the appropriately substituted quinolin-2(1H)-one-3-carboxylic acid.[20]

-

Chlorination: Treat the starting material with a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[20] This reaction typically involves heating the mixture under reflux.

-

Work-up: After the reaction is complete (monitored by TLC), the excess chlorinating agent is carefully removed, often by distillation under reduced pressure. The reaction mixture is then quenched, for example, by pouring it onto crushed ice.

-

Isolation: The resulting solid product, the 2-chloroquinoline-3-carboxylic acid, is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

In Vitro Anti-inflammatory Assay (Macrophage Model)

This protocol is based on the evaluation of compounds in LPS-induced inflammation in RAW 264.7 mouse macrophages.[8]

-

Cell Culture: Culture RAW 264.7 macrophages in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a predefined period (e.g., 1-2 hours).

-

Inflammation Induction: Induce inflammation by adding lipopolysaccharide (LPS) to the media and incubate for a further period (e.g., 24 hours).

-

Cytotoxicity/Viability Assessment: Measure cell viability using a standard assay such as MTT or Sulforhodamine B (SRB) to ensure the observed effects are not due to toxicity.

-

Quantification of Inflammatory Markers: Measure the production of inflammatory mediators such as nitric oxide (NO) in the cell culture supernatant using the Griess reagent, or quantify pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits the inflammatory response by 50%.

Conclusion and Future Outlook

This compound and its structural isomers are valuable heterocyclic compounds with significant, demonstrated potential in medicinal chemistry. Their utility as scaffolds for developing anti-tumor agents and enzyme inhibitors is particularly noteworthy. The ability to modify the core structure and the carboxylic acid functional group allows for the creation of large libraries of derivatives for SAR studies, paving the way for the discovery of novel therapeutics.

Future research will likely focus on the diversity-oriented synthesis of novel derivatives, exploring different substitution patterns on the isoquinoline ring to enhance potency and selectivity for specific biological targets.[14] Furthermore, in-depth investigations into the mechanisms of action, such as the elucidation of specific signaling pathways and protein-ligand interactions, will be crucial for the rational design of next-generation drugs based on the isoquinoline carboxylic acid scaffold. The development of more efficient and stereoselective synthetic methods will also continue to be an important area of research.[21]

References

- 1. nbinno.com [nbinno.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. lookchem.com [lookchem.com]

- 6. Design, synthesis, and testing of an isoquinoline-3-carboxylic-based novel anti-tumor lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C10H7NO2 | CID 124656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | CAS#:6624-49-3 | Chemsrc [chemsrc.com]

- 11. Isoquinoline-1-carboxylic acid | C10H7NO2 | CID 68092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound CAS#: 6624-49-3 [m.chemicalbook.com]

- 13. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 14. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydrothis compound (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]

- 16. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. scilit.com [scilit.com]

- 20. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of Isoquinoline-3-carboxylic Acid via Bischler-Napieralski Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of isoquinoline-3-carboxylic acid, a key structural motif in medicinal chemistry, utilizing the Bischler-Napieralski reaction as the core transformation. The synthesis is a multi-step process commencing with the acylation of phenethylamine with diethyl 2-acetamidomalonate, followed by a Bischler-Napieralski cyclization to form a 3,4-dihydroisoquinoline intermediate. Subsequent dehydrogenation yields the aromatic isoquinoline core, and a final hydrolysis step affords the target this compound. This guide presents detailed experimental procedures, quantitative data, and visual workflows to assist researchers in the successful synthesis of this important heterocyclic compound.

Introduction

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities. The isoquinoline scaffold is a key component in numerous natural products and synthetic drugs. This compound, in particular, serves as a valuable building block for the development of novel therapeutic agents. The Bischler-Napieralski reaction is a powerful and widely used method for the construction of the isoquinoline ring system, involving the intramolecular cyclization of a β-arylethylamide. This document outlines a comprehensive synthetic route to this compound employing this classical reaction.

Overall Synthetic Pathway

The synthesis of this compound is accomplished through a four-step sequence as illustrated below. The key steps involve the formation of an N-acyl-β-phenylethylamide precursor, its subsequent intramolecular cyclization via the Bischler-Napieralski reaction, aromatization of the resulting dihydroisoquinoline, and final ester hydrolysis.

Application Notes and Protocols for Microwave-Assisted Synthesis of Isoquinoline-3-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of isoquinoline-3-carboxylic acid derivatives utilizing microwave irradiation. This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, often improved yields, and enhanced efficiency, making it a valuable tool in medicinal chemistry and drug discovery for the rapid generation of compound libraries.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Traditional methods for their synthesis, such as the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions, often require prolonged reaction times and harsh conditions.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations.[3][4] The direct and efficient heating of the reaction mixture by microwave irradiation can lead to a dramatic acceleration of reaction rates, often resulting in cleaner reactions and higher yields in a fraction of the time required by conventional methods.[3][4]

This document outlines a one-pot microwave-assisted protocol for the synthesis of ethyl isoquinoline-3-carboxylate derivatives, adapted from established conventional methods. The protocol's efficiency and versatility make it highly suitable for the generation of diverse libraries of isoquinoline derivatives for further biological evaluation.

Key Advantages of Microwave-Assisted Synthesis

-

Rapid Reaction Times: Microwave heating can reduce reaction times from hours or even days to mere minutes.[3][4]

-

Increased Yields: In many cases, microwave irradiation leads to higher isolated yields of the desired products compared to conventional heating.[3]

-

Greener Chemistry: Shorter reaction times and often solvent-free or reduced solvent conditions contribute to a more environmentally friendly process.

-